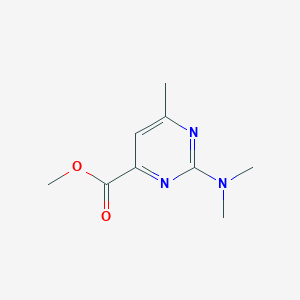

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6-5-7(8(13)14-4)11-9(10-6)12(2)3/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZGBIVNMWZEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and methylating agents. One common method includes the condensation of 2-amino-4,6-dimethylpyrimidine with dimethylamine followed by esterification with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate has been studied for its potential antimicrobial properties. Research suggests that similar compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis, highlighting the need for further exploration of this compound in antibiotic development .

-

Inhibition of Cholesterol Acyltransferase

- A related study demonstrated that compounds with similar structural features can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This inhibition can lead to reduced cholesterol levels, suggesting potential applications in treating hypercholesterolemia .

-

Cancer Therapy

- The compound may serve as an intermediate in the synthesis of anticancer agents. For instance, derivatives of pyrimidine compounds have been linked to the development of drugs like Dasatinib, which is used in cancer treatment . Further research into this compound could reveal its role in synthesizing novel anticancer therapeutics.

Chemical Synthesis and Modification

The versatility of this compound allows for various synthetic modifications, leading to derivatives with enhanced biological activities. The following table summarizes some key derivatives and their unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrimidine core with dimethylamino and carboxylate groups | High gastrointestinal absorption |

| Methyl 2-(dimethylamino)pyrimidine-4-carboxylate | Similar structure, different position of carboxylate | Potentially different biological activity profile |

| Methyl 2-(morpholino)pyrimidine-4-carboxylate | Morpholino substitution instead of dimethylamino | Altered pharmacokinetic properties |

This table illustrates how modifications can lead to variations in biological activity and pharmacokinetics, emphasizing the importance of structure-activity relationships in drug design.

Case Studies

-

In vitro Studies on Antimicrobial Efficacy

- A study conducted on various pyrimidine derivatives demonstrated that this compound showed promising results against specific bacterial strains. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, warranting further investigation into its therapeutic potential .

- Cholesterol-Lowering Effects

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) contrasts with the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid (electron-withdrawing) . This difference influences electronic distribution, affecting reactivity and binding to targets (e.g., chloro derivatives may favor nucleophilic substitution, while dimethylamino groups enhance π-π interactions).

- Ester vs. Carboxylic Acid : The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid in the chloro analog , which may improve oral bioavailability but reduce aqueous solubility.

Pharmacokinetic and Pharmacodynamic Implications

- Thietane and Thioether Moieties : The sulfur-containing thietane ring in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate confers metabolic resistance due to reduced oxidative degradation, a feature absent in the target compound.

- Furan vs. Pyrimidine Core : Ranitidine-related furan derivatives highlight how heterocycle choice dictates target specificity (e.g., H₂ receptors vs. pyrimidine-based kinase inhibitors).

Notes

Data Limitations: Direct pharmacological data for this compound are extrapolated from structural analogs due to insufficient evidence.

Functional Group Prioritization: The methyl ester and dimethylamino groups suggest a balance between lipophilicity and target engagement, critical for CNS penetration.

Synthetic Utility : The compound’s ester group allows for hydrolysis to carboxylic acid, enabling prodrug strategies or further derivatization .

Biological Activity

Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate (MDMP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

MDMP features a pyrimidine core with a dimethylamino group and a carboxylate ester, characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.24 g/mol

The structural characteristics of MDMP facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that MDMP exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : MDMP has shown potential as an inhibitor of several enzymes, including those involved in lipid metabolism and signal transduction pathways. For instance, it has been studied for its inhibitory effects on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a critical role in lipid signaling pathways .

- Cell Proliferation Inhibition : In vitro studies have demonstrated that MDMP can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). It exhibited an IC value of approximately 0.126 μM, indicating potent anti-cancer activity .

- Selectivity : MDMP displays selective toxicity towards cancer cells while sparing normal cells, with a notable selectivity index compared to established chemotherapeutics like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

The SAR studies of MDMP and related compounds reveal insights into how structural modifications affect biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| MDMP | Dimethylamino group on pyrimidine | Potent NAPE-PLD inhibitor |

| Methyl 2-(dimethylamino)pyrimidine-5-carboxylate | Carboxylate at different position | Altered activity profile |

| Methyl 2-(morpholino)pyrimidine-4-carboxylate | Morpholino substitution | Different pharmacokinetics |

These comparisons illustrate how variations in the chemical structure can influence the compound's affinity for biological targets and its overall pharmacological profile .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that MDMP significantly inhibited cell growth in the MDA-MB-231 cell line while showing minimal effects on non-cancerous MCF10A cells. This selective action suggests potential for therapeutic use in targeting specific cancers .

- Antitubercular Properties : Research on related pyrimidine derivatives has indicated promising antitubercular activity, with compounds exhibiting moderate to potent effects against Mycobacterium tuberculosis, although specific data on MDMP's activity against tuberculosis remains limited .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies suggest that MDMP has favorable bioavailability and clearance rates, making it a candidate for further development in drug formulation .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(dimethylamino)-6-methylpyrimidine-4-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1 : Start with a pyrimidine core, such as methyl 6-chloropyrimidine-4-carboxylate, and introduce substituents via nucleophilic substitution. For example, the dimethylamino group can be introduced by reacting a chlorinated precursor with dimethylamine under controlled pH and temperature .

- Step 2 : Optimize reaction conditions using polar aprotic solvents (e.g., DMSO or dichloromethane) and temperatures between 50–80°C to prevent intermediate decomposition .

- Step 3 : Purify via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton and carbon environments, focusing on the dimethylamino (-N(CH₃)₂) and methyl (-CH₃) groups .

- Mass Spectrometry (MS) : Validate molecular weight (C₁₀H₁₅N₃O₂) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Temperature Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring via HPLC .

- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) to identify degradation products .

- Light Exposure : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Standardized Assays : Use consistent in vitro models (e.g., kinase inhibition assays) and normalize results against positive controls (e.g., staurosporine) .

- Dose-Response Curves : Perform IC₅₀ determinations across multiple replicates to address variability .

- Meta-Analysis : Compare datasets from independent studies to identify confounding variables (e.g., solvent effects, cell line differences) .

Q. What computational methods predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the carboxylate group for nucleophilic attacks) .

- Molecular Docking : Simulate binding affinities with kinases or receptors using software like AutoDock Vina, focusing on hydrogen bonding with the pyrimidine ring .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. cyclopropyl groups) with activity data from analogous compounds .

Q. How can derivatives be designed to improve pharmacological properties?

- Structure-Activity Relationship (SAR) : Modify substituents systematically:

- Replace the methyl group at position 6 with trifluoromethyl (-CF₃) to enhance lipophilicity .

- Introduce thiomorpholine at position 2 to improve water solubility .

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow hepatic clearance .

- Toxicity Screening : Use zebrafish or human hepatocyte models to prioritize low-toxicity candidates .

Q. What experimental strategies address low yields in large-scale synthesis?

- Catalyst Optimization : Screen palladium or copper catalysts for Buchwald-Hartwig amination to improve dimethylamino group incorporation .

- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced side reactions .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.